molecular formula C9H15F2NO4 B8148464 (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid

Cat. No.: B8148464
M. Wt: 239.22 g/mol
InChI Key: UCCLBCNDXKDPDT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid involves its role as a protective group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group of the peptide from unwanted reactions during the synthesis process. This protection is achieved by forming a stable ester linkage that can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrogen fluoride (HF) . The molecular targets and pathways involved in this process are primarily related to the chemical reactivity of the Boc group and its interactions with other reagents used in peptide synthesis .

Comparison with Similar Compounds

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which includes the difluorobutanoic acid moiety, providing distinct chemical properties and reactivity compared to other Boc-protected compounds.

Biological Activity

(2R)-2-(tert-Butoxycarbonylamino)-4,4-difluorobutanoic acid is an amino acid derivative notable for its unique structural features, including the presence of two fluorine atoms. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15F2NO4C_9H_{15}F_2NO_4, with a molecular weight of 239.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC9H15F2NO4C_9H_{15}F_2NO_4
Molecular Weight239.22 g/mol
CAS Number467442-20-2
Density1.222 g/cm³

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
  • Protein Modification : Its structure allows for potential modifications to proteins, impacting their function and stability.

Biological Applications

Research indicates that this compound has several promising applications:

  • Drug Development : Investigated for its potential as a lead compound in the development of new pharmaceuticals with improved bioavailability.
  • Biochemical Research : Used as a building block in synthesizing fluorinated compounds that can serve as probes in biological studies.
  • Material Science : Its unique properties make it suitable for developing advanced materials such as fluorinated polymers.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with certain enzymes involved in amino acid metabolism. Results indicated that the compound exhibited significant inhibitory activity against these enzymes, suggesting its potential use in metabolic disorders.

Study 2: Synthesis of Fluorinated Pharmaceuticals

In another research article from Bioorganic & Medicinal Chemistry Letters, the synthesis of various fluorinated derivatives using this compound was reported. The derivatives showed enhanced pharmacokinetic profiles compared to non-fluorinated counterparts, highlighting the advantages of incorporating fluorine into drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
(2R)-2-Amino-4-chlorobutanoic acidContains chlorine instead of fluorineModerate enzyme inhibition
(2R)-2-Amino-4,4-dichlorobutanoic acidContains two chlorine atomsLower metabolic stability
(2R)-2-Amino-4-fluorobutanoic acidContains one fluorine atomImproved binding affinity

The presence of two fluorine atoms in this compound significantly enhances its stability and biological activity compared to its analogs.

Properties

IUPAC Name

(2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLBCNDXKDPDT-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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